Morpholine, benzoate
Overview
Description
Morpholine, benzoate is an organic compound that combines morpholine, a heterocyclic amine, with benzoic acid, an aromatic carboxylic acid. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry. Morpholine itself is a six-membered ring containing both nitrogen and oxygen atoms, which imparts unique chemical properties to its derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
Morpholine, benzoate can be synthesized through the reaction of morpholine with benzoic acid. The reaction typically involves the gradual addition of morpholine to benzoic acid at room temperature with constant stirring until the formation of the solid morpholine benzoate . This process can be represented by the following equation:
C6H5COOH+O(CH2CH2)2NH→C6H5COO(CH2CH2)2NH2
Industrial Production Methods
In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of automated reactors and precise control of reaction parameters enhances the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Morpholine, benzoate undergoes various chemical reactions, including:
Oxidation: Morpholine can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert morpholine derivatives to their corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of morpholine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives of morpholine.
Reduction: Primary or secondary amines.
Substitution: Alkylated or acylated morpholine derivatives.
Scientific Research Applications
Morpholine, benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as a corrosion inhibitor and in the formulation of coatings and adhesives.
Mechanism of Action
The mechanism of action of morpholine, benzoate involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The nitrogen and oxygen atoms in the morpholine ring can form coordination complexes with metal ions, enhancing its effectiveness as a corrosion inhibitor. Additionally, the benzoate moiety can interact with biological targets, contributing to its therapeutic properties.
Comparison with Similar Compounds
Similar Compounds
- Morpholine acetate
- Morpholine propionate
- Morpholine carbonate
Comparison
Morpholine, benzoate is unique due to the presence of the benzoate moiety, which imparts distinct chemical and biological properties. Compared to morpholine acetate and morpholine propionate, morpholine benzoate exhibits higher stability and enhanced corrosion inhibition performance . Morpholine carbonate, on the other hand, has higher volatility but lower adsorption energy compared to morpholine benzoate .
Properties
IUPAC Name |
benzoic acid;morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2.C4H9NO/c8-7(9)6-4-2-1-3-5-6;1-3-6-4-2-5-1/h1-5H,(H,8,9);5H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHVJXQNSCCNSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1.C1=CC=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067175 | |
Record name | Morpholine, benzoate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6067175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26021-56-7 | |
Record name | Morpholine, benzoate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26021-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morpholine benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026021567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Morpholine, benzoate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Morpholine, benzoate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6067175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, compound with morpholine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.088 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MORPHOLINE BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7V2W905T6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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